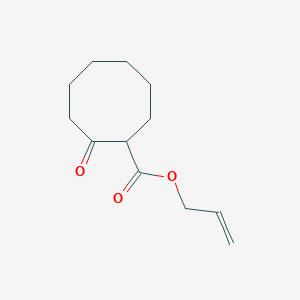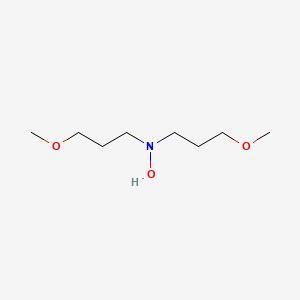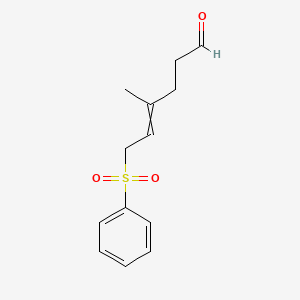
6-(Benzenesulfonyl)-4-methylhex-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzenesulfonyl)-4-methylhex-4-enal is an organic compound characterized by the presence of a benzenesulfonyl group attached to a hexenal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)-4-methylhex-4-enal typically involves the reaction of benzenesulfonyl chloride with a suitable hexenal derivative. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as a catalyst to facilitate the reaction . The reaction is carried out under controlled temperature conditions, usually between 170-180°C, to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar catalysts and conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Benzenesulfonyl)-4-methylhex-4-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinic acid or other reduced forms.
Substitution: The benzenesulfonyl group can participate in substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentachloride, phosphorus oxychloride, and various reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
6-(Benzenesulfonyl)-4-methylhex-4-enal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Benzenesulfonyl)-4-methylhex-4-enal involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar chemical properties.
Sulfanilic acid: Another sulfonic acid derivative used in the synthesis of dyes and pharmaceuticals.
p-Toluenesulfonic acid: A commonly used sulfonic acid in organic synthesis.
Uniqueness
6-(Benzenesulfonyl)-4-methylhex-4-enal is unique due to its specific structural features, including the presence of both a benzenesulfonyl group and a hexenal backbone
Properties
CAS No. |
123086-03-3 |
|---|---|
Molecular Formula |
C13H16O3S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
6-(benzenesulfonyl)-4-methylhex-4-enal |
InChI |
InChI=1S/C13H16O3S/c1-12(6-5-10-14)9-11-17(15,16)13-7-3-2-4-8-13/h2-4,7-10H,5-6,11H2,1H3 |
InChI Key |
YFYJCWOOOUFWSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCS(=O)(=O)C1=CC=CC=C1)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
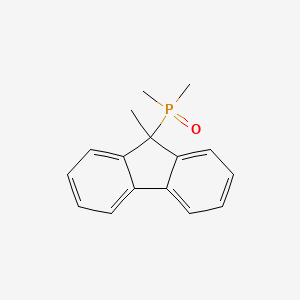
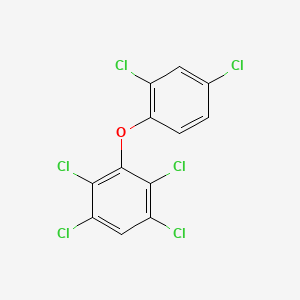
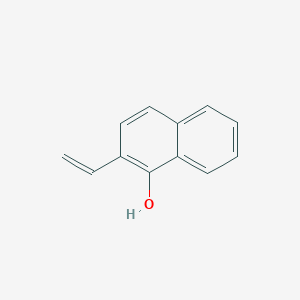

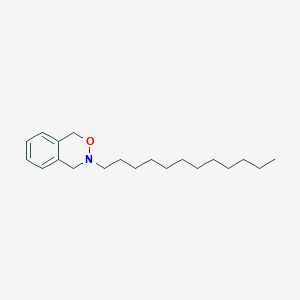
![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
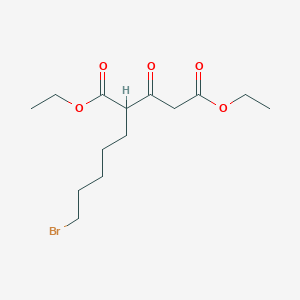
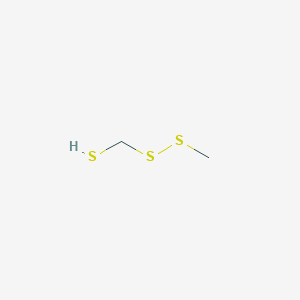
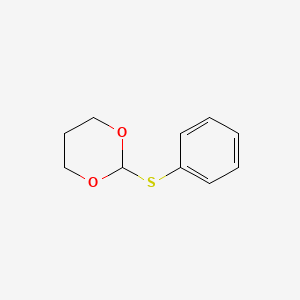
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)
